REACTION_CXSMILES
|
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>C1COCC1.[Ni]>[N:10]1([C:7]2[CH:8]=[N:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=N1)N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
The reaction was shaken under a hydrogen atmosphere (50 psi) for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=NC(=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 121.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |